molecular formula C22H24O2 B1225811 1,3-Bis(4-hydroxyphenyl)adamantane CAS No. 37677-93-3

1,3-Bis(4-hydroxyphenyl)adamantane

Cat. No.: B1225811
CAS No.: 37677-93-3
M. Wt: 320.4 g/mol
InChI Key: DNLWYVQYADCTEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Adamantanediyl)diphenol typically involves the reaction of phenol with 1,3-adamantanediol. One common method includes dissolving phenol in trifluoroacetic acid (TFA) and treating it with 1,3-adamantanediol. The mixture is then heated at reflux for 20 hours. After cooling, the reaction mixture is quenched with water, leading to the precipitation of the product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of TFA and controlled reflux conditions are critical for achieving high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3-Adamantanediyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(1,3-Adamantanediyl)diphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Adamantanediyl)diphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Hexafluoroisopropylidene)diphenol: Similar structure but with hexafluoroisopropylidene instead of adamantane.

    4,4’-(9-Fluorenylidene)diphenol: Contains a fluorenylidene core.

    4,4’-Sulfonyldiphenol: Features a sulfonyl group instead of adamantane

Uniqueness

4,4’-(1,3-Adamantanediyl)diphenol is unique due to its adamantane core, which imparts exceptional thermal stability and rigidity. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWYVQYADCTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403455
Record name 4,4'-(1,3-Adamantanediyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37677-93-3
Record name 4,4'-(1,3-Adamantanediyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Bis(4-hydroxyphenyl)adamantane (1,3-BPA) was synthesized as an aromatic diol monomer. First, 1,3-dibromoadamantane (1.876 g, 6.38 mmol) and phenol (28.1 mL, 0.32 mol) was added to a 50 mL 3-bulb flask, slowly heated to 185° C. under nitrogen atmosphere and stirred for 5 hours. After dissolving in 10 mL methanol, followed by precipitating in water (200 mL) at 60° C., the precipitate was filtered from the hot solution and then purified with MC and water. Thus obtained 1,3-BPA was recrystallized with MC to obtain pure 1,3-BPA (yield: 75%) of the following structure. Melting temperature was 200° C.
[Compound]
Name
diol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.876 g
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reactant
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28.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A 500 mL five-neck flask equipped with a thermometer, an agitator, a reflux tube, a nitrogen introduction tube and an exhaust tube to a trap containing 30% aqueous sodium hydroxide was cooled in an ice bath. 6.47 g (0.022 mol) of 1,3-dibromo-adamantane, 200 ml of phenol and 2.6 g (0.01 mol) of aluminum tribromide were added to the flask and agitated at 0° C. for 6 hours. The mixture was heated to react at 60° C. for 4 hours. A reactant was poured into a 2,000 L of acid iced water. After the ice was melted, an organic layer was filtered, washed by pure water and saturated sodium chloride aqueous solution, and added into methanol so as to separate a product. The obtained product was dried under reduced pressure, thus obtaining 3.5 g of the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
ice
Quantity
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Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Bis(4-hydroxyphenyl)adamantane
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Customer
Q & A

Q1: How does AdDP interact with estrogen receptors, and what are the downstream effects?

A1: AdDP demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). [] Research suggests that AdDP exhibits a higher binding affinity for ERβ compared to the known ER ligand 4-hydroxytamoxifen (4OHT). [] This binding leads to conformational changes in the receptors, influencing their interaction with estrogen response elements (EREs) and potentially impacting downstream gene expression. [] Specifically, AdDP binding to ERβ results in a higher affinity for the human pS2 ERE compared to 4OHT. []

Q2: What is known about the potential toxicity of AdDP?

A2: Studies using the nematode Caenorhabditis elegans indicate that AdDP can exert sublethal toxicity, particularly affecting fecundity and reproduction. [] Exposing C. elegans to AdDP for multiple generations revealed a significant decrease in worm populations at concentrations significantly lower than the lethal concentration (LC50). [] The research suggests that AdDP may interfere with hatching processes and potentially cause developmental abnormalities in the reproductive system. []

Q3: How does the structure of AdDP compare to other adamantane derivatives and their respective estrogenic activities?

A3: AdDP, with its two phenol rings linked by an adamantane group, exhibits a greater binding affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), which only has one phenol ring. [] In contrast, 2-(1-adamantyl)-4-methylphenol (AdMP) does not bind to ERs. [] This difference in activity highlights the importance of the diphenol structure in AdDP for effective ER binding and suggests a structure-activity relationship.

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